
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
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Overview
Description
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is an organoboron compound that features a thiazole ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole typically involves the reaction of 4,5-dimethylthiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran or dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing the reaction conditions for larger volumes, ensuring efficient mixing, and maintaining the required temperature and pressure conditions. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biaryl or heterobiaryl systems.
Example Reaction:
4,5-Dimethyl-2-(dioxaborolan-2-yl)thiazole+Ar-XPd(PPh3)4,base4,5-Dimethyl-2-Ar-thiazole+Byproducts
Key Parameters:
Condition | Typical Range | Yield (%) | Reference |
---|---|---|---|
Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 70–85 | |
Solvent | THF, DME | - | |
Base | Na₂CO₃, K₃PO₄ | - | |
Temperature | 80–100°C (reflux) | - |
Mechanistic Insights:
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation with the boronic ester.
Protodeboronation and Hydrolysis
The boronic ester undergoes hydrolysis under acidic or oxidative conditions to yield the corresponding boronic acid, though this intermediate is rarely isolated due to instability.
Example Reaction:
4,5-Dimethyl-2-(dioxaborolan-2-yl)thiazoleH2O/H+4,5-Dimethyl-2-boronic acid-thiazole+Pinacol
Key Observations:
-
Hydrolysis is reversible; boronic acid readily reforms the ester in pinacol-rich conditions .
-
Protodeboronation (B–C bond cleavage) occurs under strongly acidic or basic conditions, yielding 4,5-dimethylthiazole .
Transesterification with Diols
The pinacol boronic ester can exchange ligands with vicinal diols, enabling functional group interconversion.
Example Reaction:
4,5-Dimethyl-2-(dioxaborolan-2-yl)thiazole+Diol⇌4,5-Dimethyl-2-(diol boronate)thiazole+Pinacol
Applications:
Electrophilic Substitution on Thiazole Ring
Nitration Example:
4,5-Dimethyl-2-(dioxaborolan-2-yl)thiazoleHNO3/H2SO43-Nitro-4,5-dimethyl-2-(dioxaborolan-2-yl)thiazole
Challenges:
Stability and Decomposition Pathways
The compound is moisture-sensitive and requires storage under inert atmospheres at –20°C . Key degradation pathways include:
-
Oxidative Deborylation: Reaction with peroxides forms hydroxylated byproducts.
-
Thermal Decomposition: Prolonged heating above 150°C leads to boroxin formation .
Safety Data:
Hazard | Precautionary Measures |
---|---|
Harmful if swallowed (H302) | Use PPE; avoid ingestion |
Skin/eye irritation (H315, H319) | Wear gloves and goggles |
Respiratory irritation (H335) | Use in ventilated areas |
Scientific Research Applications
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Materials Science: Employed in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole primarily involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium-boronate complex, followed by transmetallation and reductive elimination steps to yield the final product .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another boronate ester with applications in organic synthesis.
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A compound with two boronate ester groups, used in the synthesis of more complex molecules.
Uniqueness
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is unique due to the presence of both a thiazole ring and a boronate ester group, which provides a combination of electronic properties and reactivity that is not commonly found in other compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Biological Activity
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with dimethyl groups and a boron-containing dioxaborolane moiety. Its molecular formula is C16H26BNO3, and it has a molecular weight of 291.2 g/mol. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity through inhibition of specific signaling pathways. For example:
- GSK-3β Inhibition : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cell proliferation and apoptosis. In vitro assays revealed an IC50 value of 8 nM for GSK-3β inhibition .
- Cytotoxicity : In cell viability assays using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound demonstrated selective cytotoxicity at higher concentrations (≥50 µM), while lower concentrations (≤10 µM) maintained cell viability .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties :
- In BV-2 microglial cells, it significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. These findings suggest a potential therapeutic application in neuroinflammatory conditions .
The mechanisms underlying the biological activity of this compound involve:
- Hydrogen Bonding : The dimethyl substituents interact with key amino acids in target proteins through hydrogen bonding and dispersion forces .
- Cell Signaling Pathways : By modulating pathways such as those involving GSK-3β and IKK-β (IκB kinase), the compound may influence various cellular responses including apoptosis and inflammation .
Study on GSK-3β Inhibitors
A comparative study evaluated multiple compounds for their GSK-3β inhibitory activity. Among them, this compound was noted for its potency and selectivity. Compounds were assessed for their ability to reduce cell viability in cancer cell lines while sparing non-cancerous cells .
Evaluation in Animal Models
In vivo studies have suggested that compounds similar to this compound can exhibit favorable safety profiles. For instance:
- A related compound showed significant inhibition of tumor growth in xenograft models without severe toxicity at therapeutic doses .
Summary of Findings
Properties
Molecular Formula |
C11H18BNO2S |
---|---|
Molecular Weight |
239.15 g/mol |
IUPAC Name |
4,5-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H18BNO2S/c1-7-8(2)16-9(13-7)12-14-10(3,4)11(5,6)15-12/h1-6H3 |
InChI Key |
SZKATOWJIWPYFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(S2)C)C |
Origin of Product |
United States |
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